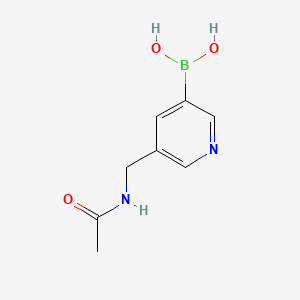

(5-(Acetamidomethyl)pyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

[5-(acetamidomethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BN2O3/c1-6(12)11-4-7-2-8(9(13)14)5-10-3-7/h2-3,5,13-14H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJUCLWECOBMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)CNC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Nitro Group to Amine

The nitro group at position 5 is reduced to an amine using catalytic hydrogenation. Pd/C with ammonium formate in methanol at reflux achieves quantitative conversion (Scheme 1):

3-Bromo-5-nitropyridine → 3-Bromo-5-aminopyridine

Acetylation of Amine to Acetamidomethyl

The primary amine is acetylated using acetic anhydride under mild conditions to prevent boronic acid degradation in subsequent steps:

3-Bromo-5-aminopyridine → 3-Bromo-5-(acetamidomethyl)pyridine

Miyaura Borylation for Boronic Acid Installation

The bromine at position 3 is replaced with a boronic acid group via palladium-catalyzed borylation (Scheme 2):

3-Bromo-5-(acetamidomethyl)pyridine → (5-(Acetamidomethyl)pyridin-3-yl)boronic Acid

-

Catalyst : Pd(dppf)Cl₂ (0.05 equiv).

-

Ligand : dppf (0.1 equiv).

-

Conditions : Bis(pinacolato)diboron (1.5 equiv), KOAc (3 equiv), dioxane, 90°C, 12 h under N₂.

-

Workup : Acidic hydrolysis (HCl, H₂O) to remove the pinacol ester.

Critical Parameters in Reaction Optimization

Catalyst and Ligand Selection

The choice of Pd(dppf)Cl₂ over other palladium sources (e.g., Pd(OAc)₂) minimizes side reactions, as demonstrated in fragment-based inhibitor syntheses. The dppf ligand enhances stability and regioselectivity during cross-coupling.

Solvent and Temperature Effects

Protecting Group Stability

The acetamide group remains intact under borylation conditions but requires neutral pH during workup. Acidic or basic conditions risk hydrolysis to the free amine.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO- d6) :

-

¹³C NMR :

-

δ 169.8 (C=O), 152.1 (pyridine C-3), 141.2 (pyridine C-5), 136.4 (pyridine C-2/C-6).

-

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS)

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitro Reduction | Pd/C, HCOONH₄, MeOH, reflux | 95 | 99 |

| Acetylation | Ac₂O, Et₃N, CH₂Cl₂ | 88 | 97 |

| Miyaura Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 90°C | 72 | 98 |

Challenges and Mitigation Strategies

Boronic Acid Hydrolysis

The boronic acid group is prone to protodeboronation under acidic conditions. Storage at neutral pH and −20°C in anhydrous DMSO ensures stability.

Regioselectivity in Borylation

Competing coupling at position 5 is avoided by steric hindrance from the acetamidomethyl group, as observed in analogous pyridine derivatizations.

Applications and Further Modifications

This compound serves as a key intermediate in Suzuki-Miyaura cross-couplings for pharmaceutical candidates. Its acetamidomethyl group enables conjugation to biomolecules, as demonstrated in β-lactamase inhibitor design .

Chemical Reactions Analysis

Types of Reactions

(5-(Acetamidomethyl)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases (e.g., potassium carbonate), and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions can produce boronic esters .

Scientific Research Applications

(5-(Acetamidomethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-(Acetamidomethyl)pyridin-3-yl)boronic acid involves its ability to form covalent bonds with target molecules. In the context of enzyme inhibition, the boronic acid group can interact with active site residues, forming a reversible covalent bond that inhibits enzyme activity . This interaction is facilitated by the electrophilic nature of the boronic acid group, which can react with nucleophilic residues in the enzyme’s active site .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridin-3-yl boronic acids with varying substituents exhibit distinct physicochemical and biological properties. Key structural analogs include:

Key Observations :

- Electron-Donating Groups (e.g., NMe₂) : Improve solubility and stabilize intermediates in catalytic cycles .

- Acetamidomethyl Group : Introduces hydrogen-bonding capability and moderate hydrophilicity, which may improve bioavailability compared to hydrophobic substituents .

Electronic and Spectral Properties

DFT studies on phenyl boronic acid analogs (e.g., 3-(acetamidomethyl)phenyl boronic acid) reveal:

Biological Activity

Overview

(5-(Acetamidomethyl)pyridin-3-yl)boronic acid, with the CAS number 1310403-80-5, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure

The compound features a pyridine ring substituted with an acetamidomethyl group and a boronic acid moiety. This structure is significant as the boronic acid group can form reversible covalent bonds with diols, which is crucial for its biological interactions.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Boronic acids are known to interact with serine and cysteine residues in enzymes, leading to inhibition of their activity. This compound has been studied for its potential to inhibit proteases and other enzymes involved in cancer progression.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes. For instance, it has shown potential in inhibiting proteasome activity, which is crucial for regulating protein degradation in cancer cells. The inhibition of proteasomes can lead to the accumulation of pro-apoptotic factors, thereby inducing cell death in malignant cells .

Anticancer Properties

The compound's anticancer properties have been explored through various studies. It has been shown to selectively target cancer cells while sparing normal cells, which is a desirable trait in cancer therapeutics. In vitro studies have demonstrated that this compound can induce apoptosis in several cancer cell lines, including breast and prostate cancer cells .

Study 1: Inhibition of Proteasome Activity

A study conducted on the effects of this compound on proteasome activity revealed significant inhibition at low micromolar concentrations. The study utilized various cancer cell lines and assessed cell viability through MTT assays. The results indicated a dose-dependent decrease in cell viability, correlating with increased concentrations of the compound.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 5 | 65 |

| 10 | 40 |

This data suggests that this compound effectively inhibits proteasome function, leading to reduced viability of cancer cells .

Study 2: Selectivity Towards Cancer Cells

Another study focused on the selectivity of this compound towards cancerous versus non-cancerous cells. The results showed that while normal cells exhibited minimal cytotoxicity, cancer cells demonstrated significant sensitivity to the compound.

| Cell Type | IC50 (µM) |

|---|---|

| Normal Fibroblasts | >20 |

| MCF7 (Breast) | 8 |

| PC3 (Prostate) | 6 |

This selectivity highlights the potential therapeutic utility of the compound in targeting malignant cells while minimizing effects on healthy tissues .

Q & A

Q. What structural modifications enhance the compound’s utility in targeted drug delivery?

- Prodrug Design : Conjugate with diol-containing moieties (e.g., saccharides) to exploit boronic acid-diol interactions for pH-responsive release .

- Comparative Analysis : Trifluoromethyl analogs improve blood-brain barrier penetration, while aminomethyl groups enable bioconjugation (e.g., antibody-drug conjugates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.